8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride MK-2206 is an organic heterotricyclic compound that is [1,2,4]triazolo[3,4-f][1,6]naphthyridin-3(2H)-one substituted at positions 8 and 9 respectively by 4-(1-aminocyclobutyl)phenyl and phenyl groups. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is functionally related to a 1,6-naphthyridine.
Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Brand Name: Vulcanchem
CAS No.: 1032350-13-2
VCID: VC0547947
InChI: InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H
SMILES: C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl
Molecular Formula: C25H22ClN5O
Molecular Weight: 443.9 g/mol

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

CAS No.: 1032350-13-2

VCID: VC0547947

Molecular Formula: C25H22ClN5O

Molecular Weight: 443.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride - 1032350-13-2

Description

The compound 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H- triazolo[3,4-f] naphthyridin-3-one;dihydrochloride, commonly known as MK-2206 dihydrochloride, is a potent and selective allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) . This compound has garnered significant attention in the field of oncology due to its potential antineoplastic activity, making it a promising candidate for cancer treatment .

Biological Activity

MK-2206 dihydrochloride acts as an allosteric inhibitor of Akt1, Akt2, and Akt3, with IC50 values of 5 nM, 12 nM, and 65 nM, respectively . By inhibiting Akt, this compound suppresses the phosphorylation of Thr308 and Ser473, which are crucial for Akt activation . This inhibition can lead to reduced cell survival and proliferation, making it effective against various cancers.

Research Findings

Several studies have demonstrated the efficacy of MK-2206 in enhancing antitumor effects when combined with other chemotherapeutic agents or molecular targeted drugs . For instance, MK-2206 has shown synergy with gefitinib in treating malignant glioma by modulating both autophagy and apoptosis . Additionally, it has been explored for its potential in treating T-cell acute lymphoblastic leukemia and other cancers .

Applications and Storage

  • Applications: Primarily used in cancer research for its antineoplastic properties.

  • Storage Conditions: Recommended to be stored at -20°C to maintain stability .

Biological Activity

IsoformIC50 (nM)
Akt15
Akt212
Akt365

Storage and Handling

ConditionRecommendation
Storage-20°C
SolventDMSO
CAS No. 1032350-13-2
Product Name 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride
Molecular Formula C25H22ClN5O
Molecular Weight 443.9 g/mol
IUPAC Name 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride
Standard InChI InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H
Standard InChIKey LFYOZCBFOSSLNJ-UHFFFAOYSA-N
SMILES C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl
Canonical SMILES C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl
Appearance Yellow solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms MK2206; MK-2206; MK 2206; MK2206 dihydrochloride; MK2206 HCl.
Reference 1: Meng J, Majidi M, Fang B, Ji L, Bekele BN, Minna JD, Roth JA. The tumor suppressor gene TUSC2 (FUS1) sensitizes NSCLC to the AKT inhibitor MK2206 in LKB1-dependent manner. PLoS One. 2013 Oct 17;8(10):e77067. doi: 10.1371/journal.pone.0077067. eCollection 2013. PubMed PMID: 24146957; PubMed Central PMCID: PMC3798310. 2: Ding W, Shanafelt TD, Lesnick CE, Erlichman C, Leis JF, Secreto C, Sassoon TR, Call TG, Bowen DA, Conte M, Kumar S, Kay NE. Akt inhibitor MK2206 selectively targets CLL B-cell receptor induced cytokines, mobilizes lymphocytes and synergizes with bendamustine to induce CLL apoptosis. Br J Haematol. 2013 Sep 20. doi: 10.1111/bjh.12564. [Epub ahead of print] PubMed PMID: 24111951. 3: Liu R, Liu D, Xing M. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells. J Clin Endocrinol Metab. 2012 Feb;97(2):E173-82. doi: 10.1210/jc.2011-1054. Epub 2011 Nov 16. PubMed PMID: 22090271; PubMed Central PMCID: PMC3275354. 4: Liu R, Liu D, Trink E, Bojdani E, Ning G, Xing M. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway. J Clin Endocrinol Metab. 2011 Apr;96(4):E577-85. doi: 10.1210/jc.2010-2644. Epub 2011 Feb 2. PubMed PMID: 21289267; PubMed Central PMCID: PMC3070256.
PubChem Compound 67254077
Last Modified Aug 15 2023

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